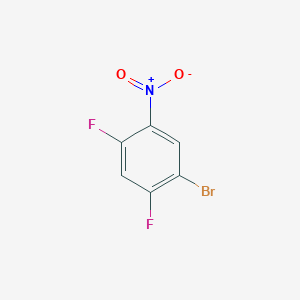

1-Bromo-2,4-difluoro-5-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10238. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUUWURPSUSDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278831 | |

| Record name | 1-bromo-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-24-4 | |

| Record name | 1-Bromo-2,4-difluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 345-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2,4-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2,4-difluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Bromo-2,4-difluoro-5-nitrobenzene

CAS Number: 345-24-4

Introduction

This technical guide provides an in-depth overview of 1-Bromo-2,4-difluoro-5-nitrobenzene, a key chemical intermediate in the fields of pharmaceutical synthesis and materials science. This halogenated aromatic compound is particularly valuable for its role as a building block in the creation of complex molecular architectures due to its specific reactivity.[1] The presence of bromine, fluorine, and nitro functional groups allows for selective chemical modifications, making it a versatile reagent for researchers and drug development professionals.[1]

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value |

| CAS Number | 345-24-4[2][3][4][5] |

| Molecular Formula | C₆H₂BrF₂NO₂[1][3] |

| Molecular Weight | 237.99 g/mol [1][3] |

| MDL Number | MFCD00129166[1] |

| PubChem CID | 223078[1] |

| InChI Key | OOUUWURPSUSDTD-UHFFFAOYSA-N[4] |

| SMILES String | FC1=C(--INVALID-LINK--=O)C=C(C(F)=C1)Br[4] |

| Physical Property | Value |

| Appearance | White to light yellow to light orange powder/crystal[1] |

| Melting Point | 19 °C[1] |

| Boiling Point | 97 °C at 5 mmHg[1] |

| Density | 1.89 g/cm³[1] |

| Refractive Index | n20/D 1.56[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 1-bromo-2,4-difluorobenzene.

Materials:

-

1-bromo-2,4-difluorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ether (Et₂O)

-

Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

Procedure:

-

In a reaction vessel, a suspension of 1-bromo-2,4-difluorobenzene (53.0 mmol, 6.00 mL) in concentrated H₂SO₄ (38.5 mL) is cooled to 0 °C.

-

Concentrated HNO₃ (34.0 mL) is added dropwise to the suspension, ensuring the internal temperature is maintained below 0 °C.

-

The reaction mixture is stirred vigorously for 10 minutes at 0 °C.

-

The mixture is then poured into an ice/water mixture with vigorous stirring.

-

The product is extracted with ether (3 x 100 mL).

-

The combined organic phases are washed sequentially with aqueous NaHCO₃ (3 x 100 mL) and brine.

-

The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography using an eluent of EtOAc/hexane (1:9) to yield 5-bromo-2,4-difluoronitrobenzene as a yellow oil (12.2 g, 97% yield).

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily utilized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the halide substituents by nucleophiles. This reactivity is harnessed in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials such as polymers and dyes.[1] The fluorine atoms also contribute to enhanced thermal stability and chemical resistance in the resulting products.[1]

Visualizations

References

An In-depth Technical Guide to 1-Bromo-2,4-difluoro-5-nitrobenzene: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2,4-difluoro-5-nitrobenzene, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, synthesis, and reactivity, with a particular focus on its role in the development of targeted cancer therapies.

Core Chemical and Physical Properties

This compound is a halogenated nitroaromatic compound. Its trifunctional nature—possessing bromo, fluoro, and nitro groups—renders it a highly valuable and reactive building block in organic synthesis. The presence of two electron-withdrawing fluorine atoms and a nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution, a key reaction in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 345-24-4[1][2][3] |

| Molecular Formula | C₆H₂BrF₂NO₂[1][2][3] |

| Molecular Weight | 237.99 g/mol [1][2][3] |

| Appearance | White to light yellow to light orange powder or crystal |

| Melting Point | 19 °C |

| Boiling Point | 97 °C at 5 mmHg |

| Density | 1.89 g/cm³ |

| InChI Key | OOUUWURPSUSDTD-UHFFFAOYSA-N[1] |

| SMILES | FC1=C(--INVALID-LINK--=O)C=C(C(F)=C1)Br[1] |

Synthesis of this compound

The standard laboratory synthesis of this compound involves the nitration of 1-bromo-2,4-difluorobenzene. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction's exothermicity and prevent over-nitration.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 1-bromo-2,4-difluorobenzene to the cooled sulfuric acid while maintaining the temperature at 0 °C.

-

Add concentrated nitric acid dropwise to the mixture, ensuring the internal temperature does not exceed 5-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time (e.g., 30 minutes to 1 hour) to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

-

Extract the product from the aqueous mixture with an organic solvent such as diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by techniques such as vacuum distillation or column chromatography.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its susceptibility to nucleophilic aromatic substitution (SNAᵣ) reactions. The electron-deficient nature of the aromatic ring allows for the displacement of the fluorine and bromine atoms by various nucleophiles, most notably amines. This reactivity is pivotal in the construction of the core structures of many pharmacologically active molecules.

Role in the Synthesis of EGFR Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of N²-phenylpyrimidine-2,4-diamine derivatives. These compounds have been identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth and proliferation in various cancers, particularly non-small cell lung cancer (NSCLC).

The general synthetic strategy involves the reaction of this compound with an aminopyrimidine, followed by further functionalization. The nitro group can be subsequently reduced to an amine, which can then be acylated or coupled with other moieties to generate a library of potential drug candidates.

The EGFR Signaling Pathway

The EGFR signaling pathway is a complex cascade of molecular events that regulates cell growth, survival, proliferation, and differentiation. Upon binding of its ligand (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. In many cancers, mutations in EGFR lead to its ligand-independent activation, resulting in uncontrolled cell proliferation and survival. EGFR inhibitors, synthesized using building blocks like this compound, aim to block this aberrant signaling.

Figure 1: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow: Synthesis of an EGFR Inhibitor Intermediate

The following diagram illustrates a representative experimental workflow for the synthesis of a key intermediate used in the development of EGFR inhibitors, starting from this compound. This workflow is based on the principles of nucleophilic aromatic substitution and subsequent functional group manipulations commonly employed in medicinal chemistry.

Figure 2: Representative workflow for the synthesis of an EGFR inhibitor scaffold.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a chemical fume hood.

Conclusion

This compound stands out as a critical and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique electronic properties facilitate key chemical transformations that are essential for constructing the core structures of targeted therapeutics, most notably EGFR inhibitors for cancer treatment. A thorough understanding of its properties, synthesis, and reactivity is therefore invaluable for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,4-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-2,4-difluoro-5-nitrobenzene, a key intermediate in various synthetic applications. The information is curated for professionals in research and development who require precise data for experimental design and implementation.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2] |

| Molecular Weight | 237.99 g/mol | [1][2] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 19 °C | [1][3][4] |

| Boiling Point | 97 °C at 5 mmHg | [1][3] |

| Density | 1.89 g/cm³ | [1] |

| Refractive Index | n20/D 1.56 | [1] |

| Storage Conditions | Store at Room Temperature | [1] |

Experimental Protocols: Synthesis and Purification

The following section details a standard laboratory procedure for the synthesis and purification of this compound. This protocol is based on established methodologies and provides a framework for obtaining a high-purity product.

Objective: To synthesize this compound from 1-bromo-2,4-difluorobenzene.

Materials:

-

1-bromo-2,4-difluorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Water

-

Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a reaction vessel, a mixture of 1-bromo-2,4-difluorobenzene (20.0 g, 0.100 mol) and concentrated H₂SO₄ (76.8 mL) is cooled to 0°C.[3]

-

Nitration: Concentrated HNO₃ (68.0 mL) is added dropwise to the cooled mixture over a period of 45 minutes. The internal temperature of the reaction mixture is carefully maintained at less than 7°C throughout the addition.[3]

-

Reaction Time: The resulting mixture is stirred for 1 hour at 0°C.[3]

-

Quenching: The reaction mixture is then poured into 400 mL of ice water and stirred vigorously for 2-3 minutes.[3]

-

Extraction: The aqueous mixture is extracted with 400 mL of CH₂Cl₂.[3] The organic layers are combined.

-

Drying: The combined organic phases are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash chromatography using a mixture of ethyl acetate and hexanes (1:9) as the eluent.[3] This yields 5-bromo-2,4-difluoronitrobenzene as a yellow oil.[3]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide to 1-Bromo-2,4-difluoro-5-nitrobenzene: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,4-difluoro-5-nitrobenzene is a halogenated nitroaromatic compound of significant interest in the fields of synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, imparts selective reactivity, rendering it a valuable intermediate for the synthesis of complex molecules.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound. A detailed examination of its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors, is presented. Experimental protocols and spectroscopic data are included to facilitate its practical application in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined molecular structure with the chemical formula C₆H₂BrF₂NO₂. The strategic placement of its functional groups dictates its chemical behavior and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 345-24-4 | [3][4] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [3][4] |

| Molecular Weight | 237.99 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 19 °C (lit.) | |

| Boiling Point | 97 °C at 5 mmHg | |

| Density | 1.890±0.06 g/cm³ (Predicted) |

Spectroscopic Data

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 8.45 ppm | Triplet (t) | 7.5 Hz | Aromatic Proton |

| 7.16 ppm | Doublet of Doublets (dd) | 11.0, 8.6 Hz | Aromatic Proton |

Solvent: CDCl₃, Frequency: 400 MHz

Note: ¹³C and ¹⁹F NMR data for this compound are not available in the cited search results. Researchers should perform these analyses for complete structural elucidation.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nitration of 1-bromo-2,4-difluorobenzene.

Experimental Protocol: Nitration of 1-bromo-2,4-difluorobenzene

This protocol is adapted from a general procedure for the synthesis of 2,4-difluoro-5-bromonitrobenzene.

Materials:

-

1-bromo-2,4-difluorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Ice

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a suspension of 1-bromo-2,4-difluorobenzene (53.0 mmol) in concentrated H₂SO₄ (38.5 mL) to 0 °C in an ice bath.

-

Slowly add concentrated HNO₃ (34.0 mL) dropwise to the stirred suspension, ensuring the internal temperature is maintained below 0 °C.

-

After the addition is complete, continue stirring the reaction mixture vigorously at 0 °C for 10 minutes.

-

Pour the reaction mixture into a vigorously stirred mixture of ice and water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ solution (3 x 100 mL) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography (eluent: EtOAc/hexane = 1:9) to afford this compound.

Reactivity and Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of its utility in synthetic chemistry.[1][2]

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway.[2][5]

-

Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a fluorine or bromine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity of the nucleophilic attack is influenced by the positions of the activating and leaving groups. The nitro group, being a strong electron-withdrawing group, significantly stabilizes the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho or para positions relative to it.[2][5] In this compound, the fluorine atom at the C2 position is ortho to the nitro group, and the fluorine atom at the C4 position is para to the nitro group. The bromine atom is meta to the nitro group. Therefore, nucleophilic substitution is most likely to occur at the C2 or C4 positions, displacing a fluoride ion. The relative reactivity of these positions can be influenced by steric and electronic factors.

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of pharmacologically active molecules, particularly kinase inhibitors for cancer therapy.

Precursor for Epidermal Growth Factor Receptor (EGFR) Inhibitors

This compound can be utilized in the preparation of novel N²-phenylpyrimidine-2,4-diamine compounds which have shown effective inhibition of EGFR mutations. These mutations are often implicated in the development and progression of various cancers.

Synthesis of Diaminopyrimidine Derivatives as CDK7 Inhibitors

Recent studies have explored the use of 2,4-diaminopyrimidine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. This compound can serve as a key building block for the synthesis of such inhibitors.

Representative Experimental Protocol: Synthesis of a Diaminopyrimidine Intermediate

The following is a representative, generalized protocol for the synthesis of a diaminopyrimidine intermediate, which could be a precursor to EGFR or CDK7 inhibitors. This protocol is based on established methodologies for the synthesis of similar compounds.

Materials:

-

This compound

-

A substituted aniline

-

A suitable base (e.g., K₂CO₃, DIPEA)

-

A suitable solvent (e.g., DMF, DMSO)

-

Palladium catalyst (for subsequent reduction, e.g., Pd/C)

-

Hydrogen source (e.g., H₂ gas, ammonium formate)

Procedure:

-

Nucleophilic Aromatic Substitution:

-

To a solution of this compound in a suitable solvent, add the substituted aniline and the base.

-

Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, and perform an aqueous workup.

-

Purify the product by crystallization or column chromatography.

-

-

Reduction of the Nitro Group:

-

Dissolve the product from the previous step in a suitable solvent.

-

Add a palladium catalyst (e.g., 10% Pd/C).

-

Introduce a hydrogen source (e.g., bubble H₂ gas through the solution or add ammonium formate) and stir at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter off the catalyst and concentrate the filtrate to obtain the desired aniline intermediate.

-

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in the synthesis of complex organic molecules, particularly for the development of novel therapeutics. Its well-defined reactivity, primarily governed by the principles of nucleophilic aromatic substitution, allows for the strategic introduction of various functionalities. This guide provides essential technical information to aid researchers and drug development professionals in harnessing the synthetic potential of this valuable compound. Further investigation into its spectroscopic properties and the development of detailed synthetic protocols for specific drug candidates will continue to expand its utility in medicinal chemistry.

References

A Comprehensive Technical Guide to 1-Bromo-2,4-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1-Bromo-2,4-difluoro-5-nitrobenzene, a key intermediate in various chemical syntheses. It covers its chemical identity, physicochemical properties, and detailed experimental protocols. This guide is intended to serve as a critical resource for professionals in organic synthesis, materials science, and pharmaceutical development.

Chemical Identity and Synonyms

This compound is a halogenated aromatic compound essential for creating complex molecular structures.[1] Its unique combination of bromine, fluorine, and nitro functional groups allows for selective reactivity, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 5-Bromo-2,4-difluoronitrobenzene[1] |

| CAS Number | 345-24-4[1][2] |

| Molecular Formula | C₆H₂BrF₂NO₂[1] |

| Molecular Weight | 237.99 g/mol [1] |

| PubChem CID | 223078[1] |

| MDL Number | MFCD00129166[1] |

| InChI Key | OOUUWURPSUSDTD-UHFFFAOYSA-N |

| SMILES | FC1=C(--INVALID-LINK--=O)C=C(C(F)=C1)Br |

Physicochemical Properties

The compound's physical and chemical characteristics are crucial for its application in various experimental settings. The fluorine atoms, in particular, contribute to enhanced thermal stability and chemical resistance in resulting products.[1]

| Property | Value |

| Appearance | White to light yellow to light orange powder/crystal[1] |

| Purity | ≥ 98% (GC)[1] |

| Melting Point | 19 °C[1][2] |

| Boiling Point | 97 °C at 5 mmHg[1] |

| Density | 1.89 g/cm³[1] |

| Refractive Index | n20/D 1.56[1] |

| Storage Conditions | Room Temperature[1] |

Experimental Protocols

This section details the methodologies for the synthesis and purification of this compound, critical for laboratory and industrial applications.

The synthesis of this compound is typically achieved through the electrophilic nitration of 1-bromo-2,4-difluorobenzene. The nitronium ion (NO₂⁺), which acts as the electrophile, is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid.[3]

Methodology:

-

Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask, keeping the mixture cooled in an ice bath to manage the exothermic reaction.

-

Reaction: Slowly add 1-bromo-2,4-difluorobenzene to the chilled nitrating mixture while stirring continuously. Maintain the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Quenching: Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Isolation: Collect the solid product by suction filtration and wash thoroughly with cold water to remove residual acids.

The crude product obtained from synthesis requires purification to achieve the high purity necessary for subsequent applications.[2]

Methodology:

-

Extraction: Dissolve the crude product in diethyl ether (Et₂O). The mixture is then extracted three times using 100 mL of ether for each extraction.[2]

-

Washing: The combined organic phases are washed sequentially with an aqueous sodium bicarbonate (NaHCO₃) solution (3 x 100 mL) and then with brine.[2]

-

Drying: Dry the washed organic phase over anhydrous magnesium sulfate (MgSO₄).[2]

-

Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil.[2]

-

Fast Chromatography: Purify the crude product using fast chromatography with an eluent system of ethyl acetate/hexane (1:9 ratio) to afford the final pure 5-bromo-2,4-difluoronitrobenzene.[2]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the logical flow from the starting material to the final, purified product.

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Development

This compound is a versatile compound with significant utility in several fields:

-

Synthetic Chemistry: It serves as a crucial intermediate for synthesizing a range of pharmaceuticals and agrochemicals, enabling the efficient creation of complex molecules.[1]

-

Drug Discovery: Researchers utilize its reactivity in nucleophilic substitution reactions to create novel compounds with potential therapeutic applications.[1] It has been used as an intermediate for preparing N2-phenylpyrimidine-2,4-diamine compounds that show effective inhibition of EGFR mutations, relevant for cancer treatment.[2]

-

Material Science: The compound is used in developing advanced materials, such as polymers and dyes, where its fluorine atoms enhance thermal stability and chemical resistance.[1]

-

Analytical Chemistry: Its distinct structure is valuable for developing new analytical methods, including chromatography, for the separation and identification of other chemical substances.[1]

References

Spectroscopic and Synthetic Profile of 1-Bromo-2,4-difluoro-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 1-Bromo-2,4-difluoro-5-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, materials science, and synthetic chemistry.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 8.45 | t | 7.5 | H-6 |

| 7.16 | dd | 11.0, 8.6 | H-3 |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data (Predicted)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 158.5 (dd, J=270, 10 Hz) | C-2 |

| 155.0 (dd, J=275, 12 Hz) | C-4 |

| 142.0 (t, J=8 Hz) | C-5 |

| 125.5 (dd, J=25, 5 Hz) | C-6 |

| 112.0 (dd, J=22, 4 Hz) | C-3 |

| 105.0 (t, J=28 Hz) | C-1 |

FT-IR Data (Predicted)

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1585, 1500-1400 | C=C stretch (aromatic) |

| 1530-1500, 1350-1300 | N-O stretch (nitro group) |

| 1250-1000 | C-F stretch |

| 900-675 | C-H out-of-plane bend |

| ~750 | C-Br stretch |

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 240 | [M+H]⁺ (⁷⁹Br) |

| 238 | [M+H]⁺ (⁸¹Br) |

| 223 | [M-O+H]⁺ (⁷⁹Br) |

| 221 | [M-O+H]⁺ (⁸¹Br) |

| 112 | [Fragment] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

-

The experiment is run at room temperature.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same 400 MHz spectrometer.

-

A proton-decoupled pulse sequence is used.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

The analysis is performed in positive ion mode to observe the [M+H]⁺ ions.

-

The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

-

Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve good signal intensity and fragmentation if required.

-

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent spectroscopic characterization.

Solubility Profile of 1-Bromo-2,4-difluoro-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2,4-difluoro-5-nitrobenzene in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics, a detailed experimental protocol for determining solubility, and the synthetic pathway of the compound.

Core Topic: Solubility of this compound

This compound is a halogenated aromatic nitro compound with applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. Its solubility is a critical parameter for its use in various chemical reactions and purification processes.

Qualitative Solubility Summary

Based on the general principles of solubility for aromatic nitro compounds, this compound is expected to exhibit the following characteristics:

-

High Solubility: in many common organic solvents. This includes, but is not limited to, ethers (like diethyl ether), ketones (such as acetone), and aromatic hydrocarbons (for example, benzene).[1][2]

-

Moderate to High Solubility: in alcohols such as ethanol.[1][2]

-

Low Solubility: in water.[2] Aromatic nitro compounds, in general, are sparingly soluble in water.[1][2]

It is important to note that these are general guidelines, and the actual quantitative solubility can vary with temperature and the specific solvent used.

Quantitative Solubility Data

| Solvent | Predicted Solubility (mg/mL) | Solubility Class |

| Water | 0.181 - 0.193 | Insoluble |

Note: This data is computationally derived and should be confirmed by experimental analysis.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid organic compound in an organic solvent.

Protocol: Determination of Solubility by the Isothermal Saturation Method

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Micropipettes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the mixture to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed micropipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Synthesis Pathway of this compound

This compound is typically synthesized via the electrophilic nitration of 1-bromo-2,4-difluorobenzene. This reaction is a classic example of electrophilic aromatic substitution, where the nitro group (-NO2) is introduced onto the benzene ring.

In this process, concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) are used as the nitrating agents. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The bromine and fluorine atoms already present on the benzene ring direct the incoming nitro group to the 5-position due to their directing effects.

References

An In-depth Technical Guide to the Potential Hazards of Handling 1-Bromo-2,4-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards associated with the handling of 1-Bromo-2,4-difluoro-5-nitrobenzene (CAS No. 345-24-4). This document is intended for researchers, scientists, and professionals in drug development who may work with this compound. It consolidates information on its toxicological profile, recommended handling procedures, and emergency measures, and details the experimental protocols used to determine such hazards.

Chemical and Physical Properties

This compound is a halogenated aromatic compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |

| Molecular Weight | 237.99 g/mol | [1] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 19 °C | [1] |

| Boiling Point | 97 °C at 5 mmHg | [1] |

| Density | 1.89 g/cm³ | [1] |

| CAS Number | 345-24-4 | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.[2][3]

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][3]

Signal Word: Warning[3]

Hazard Pictogram:

Toxicological Data Summary

Table 1: Acute Toxicity (Illustrative Data for a Halogenated Nitrobenzene Analogue)

| Endpoint | Route of Exposure | Species | Value | Classification |

| LD₅₀ | Oral | Rat | >300 - <2000 mg/kg | Category 4 |

| LD₅₀ | Dermal | Rabbit | >2000 mg/kg | Not Classified |

| LC₅₀ | Inhalation | Rat | >2 mg/L (4h) | Not Classified |

Table 2: Skin Irritation (Illustrative Data based on OECD TG 404 - Rabbit)

| Observation | Mean Score (24, 48, 72 hours) | Classification |

| Erythema/Eschar | 2.1 | Irritant (Category 2) |

| Edema | 1.8 | Irritant (Category 2) |

Table 3: Eye Irritation (Illustrative Data based on OECD TG 405 - Rabbit)

| Observation | Mean Score (24, 48, 72 hours) | Classification |

| Corneal Opacity | 1.5 | Irritating (Category 2A) |

| Iritis | 0.8 | Irritating (Category 2A) |

| Conjunctival Redness | 2.2 | Irritating (Category 2A) |

| Conjunctival Edema (Chemosis) | 1.7 | Irritating (Category 2A) |

Table 4: In Vitro Cytotoxicity (Illustrative Data - MTT Assay on Human Keratinocytes)

| Test Substance Concentration | Cell Viability (%) | IC₅₀ |

| 0.1 mg/mL | 85% | \multirow{3}{*}{~0.5 mg/mL} |

| 0.5 mg/mL | 48% | |

| 1.0 mg/mL | 22% |

Potential Mechanisms of Toxicity and Signaling Pathways

The irritant effects of this compound are likely mediated through its reactivity as an electrophile, a common feature of nitroaromatic compounds. This reactivity can lead to the activation of sensory nerve endings and the initiation of inflammatory cascades in exposed tissues.

Activation of TRPA1

Transient Receptor Potential Ankryin 1 (TRPA1) is an ion channel expressed on sensory neurons that acts as a sensor for a wide range of chemical irritants. Electrophilic compounds, such as nitrobenzene derivatives, can covalently modify cysteine residues on the TRPA1 channel, leading to its activation. This activation results in the influx of calcium ions, depolarization of the neuron, and the sensation of pain and irritation.

Inflammatory Signaling Cascades

Upon cellular stress and damage induced by chemical irritants, intracellular signaling pathways are activated, leading to the production of pro-inflammatory mediators. Two key pathways involved are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways. Activation of these pathways results in the transcription of genes encoding cytokines, chemokines, and other inflammatory molecules, which recruit immune cells and amplify the inflammatory response, manifesting as redness, swelling, and pain.

Safe Handling and Emergency Procedures

Due to its hazardous properties, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if dusts/aerosols may be generated.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

After Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid generating dust.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the irritation potential of chemicals like this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method uses a three-dimensional human epidermis model to assess skin irritation potential.

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE).

-

Procedure:

-

RhE tissues are pre-incubated in maintenance medium.

-

The test chemical (or a dilution if a strong irritant is expected) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

After a defined exposure period (e.g., 60 minutes), the test chemical is removed by washing.

-

The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is assessed using the MTT assay. Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a purple formazan product by metabolically active cells.

-

The formazan is extracted, and the absorbance is measured spectrophotometrically.

-

-

Data Interpretation: Cell viability is expressed as a percentage relative to the negative control. A chemical is classified as an irritant (Category 2) if the mean cell viability is ≤ 50%.

References

An In-depth Technical Guide to 1-Bromo-2,4-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2,4-difluoro-5-nitrobenzene, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document covers the compound's discovery and history, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry. All quantitative data is presented in clear, tabular formats, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Discovery and History

While the precise moment of discovery and the original discoverer of this compound are not extensively documented in readily available historical literature, its synthesis and utility have become well-established in the field of organic chemistry. The primary and most widely cited method for its preparation is the electrophilic nitration of 1-bromo-2,4-difluorobenzene. This reaction follows the well-understood principles of electrophilic aromatic substitution, where the nitro group is introduced onto the benzene ring. The compound, identified by its CAS number 345-24-4, has gained prominence as a versatile building block, particularly in the synthesis of complex heterocyclic compounds used in drug discovery. Its importance lies in the strategic placement of the bromo, fluoro, and nitro groups, which allow for a variety of subsequent chemical transformations.

Physicochemical and Spectroscopic Data

The properties of this compound are crucial for its handling, characterization, and application in synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2] |

| Molecular Weight | 237.99 g/mol | [1][2] |

| CAS Number | 345-24-4 | [1][2] |

| Appearance | Yellow oil or solid | [3] |

| Melting Point | Not consistently reported, solidifies below room temp. | |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (t, J=7.5 Hz, 1H), 7.16 (dd, J=11.0, 8.6 Hz, 1H) | [3] |

| Mass Spec (ESMS m/z) | 240, 238, 223, 221, 112 | [3] |

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through the nitration of 1-bromo-2,4-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol

General Procedure for the Nitration of 1-bromo-2,4-difluorobenzene:

To a suspension of 1-bromo-2,4-difluorobenzene (53.0 mmol, 6.00 mL) in concentrated sulfuric acid (38.5 mL) at 0 °C, concentrated nitric acid (34.0 mL) is added dropwise.[3] It is critical to maintain the internal temperature below 20 °C during the addition.[4] The resulting mixture is stirred for 10 minutes at 0 °C and then poured into an ice/water mixture with vigorous stirring.[3] The product is extracted with diethyl ether (3 x 100 mL).[3] The combined organic extracts are washed with an aqueous sodium bicarbonate solution (3 x 100 mL) and brine, then dried over magnesium sulfate, filtered, and concentrated in vacuo.[3] The crude product can be purified by flash chromatography (eluent: EtOAc/hexane = 1:9) to yield 5-bromo-2,4-difluoronitrobenzene as a yellow oil (12.2 g, 97% yield).[3]

Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-2,4-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-difluoro-5-nitrobenzene is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a powerful electron-withdrawing nitro group and three halogen atoms, allows for highly selective and efficient nucleophilic aromatic substitution (SNAr) reactions. This reactivity is frequently leveraged in drug discovery and development to construct complex molecular architectures.[1]

These application notes provide a detailed overview of the SNAr mechanism on this compound, discuss the regioselectivity of the reaction, and offer a comprehensive experimental protocol for a typical substitution reaction with an amine nucleophile.

Reaction Mechanism: Addition-Elimination

The nucleophilic aromatic substitution on this compound proceeds through a well-established two-step addition-elimination mechanism . This pathway is characteristic of SNAr reactions on electron-deficient aromatic rings.[2][3]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a halogen. This is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][3] The aromaticity of the ring is temporarily disrupted as the attacked carbon becomes sp³ hybridized.

-

Stabilization and Leaving Group Departure: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the strongly electron-withdrawing nitro group.[4][5] This stabilization is crucial for the reaction to proceed. In the second, faster step, the leaving group (a halide ion) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

Regioselectivity

The regiochemical outcome of the SNAr reaction on this compound is dictated by the activating effect of the nitro group and the relative lability of the halogen leaving groups.

-

Activation: The -NO₂ group is a powerful activating group that stabilizes the negative charge of the Meisenheimer complex most effectively when the nucleophilic attack occurs at the ortho or para positions relative to it.[3][4][5]

-

C4-Fluorine: This position is para to the -NO₂ group, allowing for direct resonance delocalization of the negative charge onto the nitro group.

-

C2-Fluorine: This position is ortho to the -NO₂ group, also allowing for effective resonance stabilization.

-

C1-Bromine: This position is meta to the -NO₂ group. A nucleophilic attack at this position does not allow for direct delocalization of the negative charge onto the nitro group, making this pathway significantly less favorable.[5]

-

-

Leaving Group Ability: In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups is typically F > Cl > Br > I . This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[2]

Given these factors, the nucleophilic attack will preferentially occur at the fluorine-substituted carbons (C2 or C4). Due to lower steric hindrance at the para position compared to the ortho position, substitution of the fluorine atom at the C4 position is the major and often exclusive outcome .

References

Application Notes and Protocols for 1-Bromo-2,4-difluoro-5-nitrobenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,4-difluoro-5-nitrobenzene is a versatile chemical intermediate of significant interest in pharmaceutical research and development. Its unique structural features, including a reactive bromine atom, electron-withdrawing fluorine and nitro groups, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly kinase inhibitors for targeted cancer therapy. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the synthesis of pharmaceutical agents.

Introduction

This compound (CAS No: 345-24-4) is a halogenated aromatic compound that serves as a key building block in organic synthesis.[1] The presence of fluorine atoms enhances the thermal stability and chemical resistance of its derivatives, while the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions.[1] The bromine atom provides a site for cross-coupling reactions, further expanding its synthetic utility.[1] These characteristics make it an ideal starting material for the synthesis of targeted therapies, including inhibitors of Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Bcr-Abl tyrosine kinases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrF₂NO₂ | [2][3] |

| Molecular Weight | 237.99 g/mol | [2][3] |

| Appearance | Solid | [3] |

| CAS Number | 345-24-4 | [2][3] |

Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various kinase inhibitors. Its reactivity allows for the introduction of diverse functionalities necessary for potent and selective inhibition of these key cancer-related enzymes.

Synthesis of EGFR Inhibitors

This compound is a key starting material for the synthesis of third-generation EGFR inhibitors, such as Osimertinib (AZD9291). These inhibitors are designed to target both sensitizing EGFR mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC). The synthesis typically involves an initial SNAr reaction to introduce a substituted aniline, followed by further functionalization.

Synthesis of Other Kinase Inhibitors

The versatile reactivity of this compound and its derivatives makes them suitable for the synthesis of a broader range of kinase inhibitors, including those targeting FGFR and Bcr-Abl. The core structure can be readily modified through nucleophilic substitution and cross-coupling reactions to generate libraries of compounds for screening and lead optimization.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound.

Protocol 1: Nucleophilic Aromatic Substitution with a Substituted Aniline (Intermediate for Osimertinib)

This protocol describes the synthesis of a key intermediate for Osimertinib via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Caption: Synthesis of an Osimertinib intermediate.

Materials:

-

This compound

-

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Toluene

-

Potassium Carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as NMP or toluene, add 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (1.0-1.2 eq).

-

Add a base such as DIPEA (2.0-3.0 eq) or K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to a temperature between 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If NMP is used as the solvent, dilute the mixture with water and extract with ethyl acetate. If toluene is used, partition the mixture between water and ethyl acetate.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| This compound | (R)-N-ethyl-N-methylpyrrolidin-3-amine | Toluene | K₂CO₃ | 45 | 4 | 66 |

| This compound | N-isobutyltetrahydro-2H-pyran-4-amine | NMP | DIPEA | 110 | 23 | Not specified |

Subsequent Steps for Osimertinib Synthesis (Illustrative)

Following the initial SNAr reaction, the synthesis of Osimertinib typically proceeds through the following key transformations:

-

Reduction of the nitro group: The nitro group is reduced to an amine, commonly using reducing agents like iron powder in the presence of an acid, or through catalytic hydrogenation.

-

Coupling with a pyrimidine derivative: The resulting aniline is then coupled with a suitable pyrimidine derivative.

-

Acrylamide formation: Finally, an acrylamide group is introduced to yield Osimertinib.

Caption: General workflow for Osimertinib synthesis.

Signaling Pathways

The pharmaceuticals synthesized using this compound as a starting material often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways regulate cell proliferation, survival, and migration. In many cancers, particularly NSCLC, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. Third-generation EGFR inhibitors like Osimertinib are designed to block the ATP-binding site of the mutated EGFR, thereby inhibiting its kinase activity and downstream signaling.

Caption: Simplified EGFR signaling pathway and inhibition.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1][4] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is implicated in various cancers. FGFR inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting downstream signaling cascades.

Caption: FGFR signaling pathway and its inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of compounds derived from this compound.

Table 2: Reaction Yields for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | (R)-N-ethyl-N-methylpyrrolidin-3-amine | (R)-1-(4-bromo-5-fluoro-2-nitrophenyl)-N-ethyl-N-methylpyrrolidin-3-amine | 66 |

| This compound | (R)-N-methyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | (R)-1-(4-bromo-5-fluoro-2-nitrophenyl)-N-methyl-N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | 52 |

Table 3: Biological Activity of Kinase Inhibitors

| Compound Class | Target Kinase | Cell Line | IC₅₀ (µM) |

| Benzamide Derivatives | FGFR1 | NCI-H520 | 1.36 ± 0.27 |

| Benzamide Derivatives | FGFR1 | NCI-H1581 | 1.25 ± 0.23 |

| Benzamide Derivatives | FGFR1 | NCI-H226 | 2.31 ± 0.41 |

| Benzamide Derivatives | FGFR1 | NCI-H460 | 2.14 ± 0.36 |

| Benzamide Derivatives | FGFR1 | NCI-H1703 | 1.85 ± 0.32 |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its predictable reactivity in nucleophilic aromatic substitution and potential for further modification via cross-coupling reactions make it an essential tool for medicinal chemists. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the development of novel targeted therapies.

References

- 1. Synthesis and Evaluation of a Novel Non-Small Cell Lung Cancer Mutant EGFR Targeting Tracer 18F-BF3-AZD9291 Based on 18F-19F Isotope Exchange | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. Tyrosine-protein kinase BRK Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 3. americanelements.com [americanelements.com]

- 4. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Application Notes: 1-Bromo-2,4-difluoro-5-nitrobenzene as a Key Intermediate in Agrochemical Synthesis

Introduction

1-Bromo-2,4-difluoro-5-nitrobenzene is a versatile aromatic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its unique molecular structure, featuring a reactive bromine atom, two deactivating fluorine atoms, and a nitro group, allows for a range of chemical transformations, making it a valuable intermediate for creating complex active ingredients. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical intermediates, with a focus on the preparation of a key precursor for diphenyl ether herbicides.

Key Features of this compound in Agrochemical Synthesis:

-

Multiple Reaction Sites: The presence of bromo, fluoro, and nitro functional groups provides multiple points for chemical modification, enabling the synthesis of diverse molecular architectures.[1]

-

Versatility in Synthesis: This intermediate can be utilized in various reactions, including nucleophilic aromatic substitution, to introduce different functionalities and build the core structures of herbicides, fungicides, and insecticides.

-

Foundation for Bioactive Molecules: The specific arrangement of substituents on the benzene ring makes it a suitable scaffold for developing compounds with desired biological activity for crop protection.

Synthesis of a Diphenyl Ether Herbicide Intermediate

A primary application of this compound is in the synthesis of diphenyl ether derivatives, a class of compounds known for their herbicidal activity. The following protocol details the synthesis of a key intermediate, 4-(4-bromo-2-fluoro-5-nitrophenoxy)phenol, through a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Caption: Synthetic pathway for a diphenyl ether herbicide intermediate.

Experimental Protocol: Synthesis of 4-(4-Bromo-2-fluoro-5-nitrophenoxy)phenol

This protocol describes the synthesis of a diphenyl ether intermediate via the reaction of this compound with hydroquinone in the presence of a base.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₆H₂BrF₂NO₂ | 237.99 |

| Hydroquinone | C₆H₆O₂ | 110.11 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

Procedure:

-

To a solution of hydroquinone (1.1 g, 10 mmol) in 20 mL of dry N,N-dimethylformamide (DMF), add potassium carbonate (1.38 g, 10 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (2.38 g, 10 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-(4-bromo-2-fluoro-5-nitrophenoxy)phenol.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) |

| 4-(4-Bromo-2-fluoro-5-nitrophenoxy)phenol | 85-90 | 135-138 |

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Subsequent Transformations for Agrochemical Synthesis

The resulting diphenyl ether intermediate, 4-(4-bromo-2-fluoro-5-nitrophenoxy)phenol, can undergo further chemical modifications to produce a final agrochemical product. These transformations often involve:

-

Reduction of the nitro group: The nitro group can be reduced to an amine, which is a key functional group for introducing further diversity.

-

Modification of the phenolic hydroxyl group: The hydroxyl group can be derivatized to form ethers or esters, which can modulate the biological activity and physicochemical properties of the final compound.

-

Cross-coupling reactions at the bromo position: The bromine atom can be replaced using various cross-coupling reactions to introduce different substituents.

Experimental Workflow:

Caption: General workflow for agrochemical synthesis.

This compound is a highly valuable and versatile intermediate for the synthesis of agrochemicals. Its reactivity allows for the efficient construction of complex molecules, particularly diphenyl ether herbicides. The provided protocol for the synthesis of a key diphenyl ether intermediate demonstrates a practical application of this starting material. Further exploration of the downstream chemical transformations will continue to yield novel and effective crop protection agents. Researchers and professionals in the field of agrochemical development can leverage the unique properties of this compound to design and synthesize next-generation products.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-2,4-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-difluoro-5-nitrobenzene is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group, make it an interesting substrate for cross-coupling reactions. The bromine atom provides a reactive handle for the formation of new carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction allows for the straightforward synthesis of a wide range of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.

These application notes provide an overview of the Suzuki coupling reaction utilizing this compound and offer detailed protocols to guide researchers in the successful synthesis of novel 2,4-difluoro-5-nitrobiphenyl derivatives.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The reaction proceeds through a catalytic cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

A general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is as follows:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Data Presentation: Reaction Conditions and Yields

Due to the electron-deficient nature of the this compound ring, the oxidative addition step is generally facile. However, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. The following table summarizes typical conditions for the Suzuki coupling of aryl bromides, which can be adapted for this compound.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 90-98 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 75-85 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 70 | 24 | 88-96 |

| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | KF | 1,4-Dioxane | 100 | 10 | 80-90 |

Note: Yields are estimates based on reactions with structurally similar aryl bromides and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

The following is a general protocol for the Suzuki coupling reaction of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (e.g., round-bottom flask, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the reaction flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of toluene (5 mL) and deionized water (1 mL) to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-